molecular formula C17H21NO4S3 B7832637 3-[(3-PHENYLPROPYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(3-PHENYLPROPYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832637
M. Wt: 399.6 g/mol
InChI Key: VIINBCNGGXYTHJ-HOTGVXAUSA-N
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Description

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring and a phenylpropylamine group

Properties

IUPAC Name

(3S,4R)-1,1-dioxo-N-(3-phenylpropyl)-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S3/c19-24(20)12-15(18-10-4-8-14-6-2-1-3-7-14)16(13-24)25(21,22)17-9-5-11-23-17/h1-3,5-7,9,11,15-16,18H,4,8,10,12-13H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIINBCNGGXYTHJ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through a series of reactions, including sulfonation and oxidation. The phenylpropylamine group is then introduced through a substitution reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The phenylpropylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienyl][2-(2-thienyl)ethyl]amine
  • 1-[(3S,4R)-1,1-Dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thiophenyl]-4-(2-pyridinyl)piperazine

Uniqueness

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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